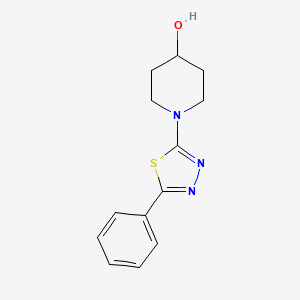
1-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol is a heterocyclic compound that features a thiadiazole ring fused with a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thiadiazole ring, which contains both nitrogen and sulfur atoms, contributes to its unique chemical properties and potential pharmacological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol typically involves the formation of the thiadiazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate hydrazonoyl halides with thiosemicarbazide derivatives under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride, which facilitates the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and antioxidant activities
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: Researchers use this compound to study its interactions with biological targets and its potential as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol involves its interaction with specific molecular targets in cells. The thiadiazole ring allows the compound to cross cellular membranes and interact with enzymes, receptors, and other proteins . This interaction can lead to the inhibition of specific cellular pathways, induction of apoptosis in cancer cells, and modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has a similar thiadiazole ring structure but with different substituents, leading to variations in biological activity.
4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One: This compound also contains a thiadiazole ring and is studied for its anticancer and antimicrobial properties.
Uniqueness
1-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol is unique due to its specific combination of the thiadiazole and piperidine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
1-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c17-11-6-8-16(9-7-11)13-15-14-12(18-13)10-4-2-1-3-5-10/h1-5,11,17H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAFNQZVLDNTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NN=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Methyl-3-[2-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7538156.png)
![1-[[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one](/img/structure/B7538157.png)
![2-[4-acetamido-2-(trifluoromethyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7538169.png)
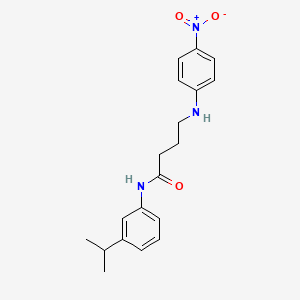
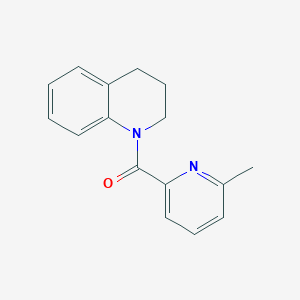
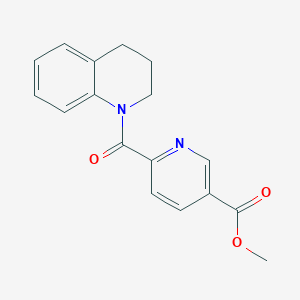
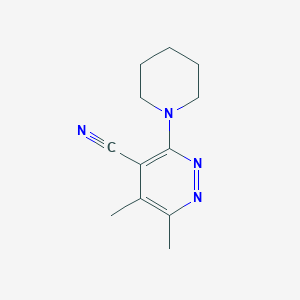
![4-Carbamoyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-5'-carboxylic Acid Ethyl Ester](/img/structure/B7538185.png)
![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B7538195.png)
![6-[4-(3-methylphenyl)piperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7538209.png)
![6-chloro-4-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrimidine-2,4-diamine](/img/structure/B7538213.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7538226.png)

![methyl 4-[(2-pyridin-2-yl-3H-benzimidazol-5-yl)carbamoyl]benzoate](/img/structure/B7538235.png)
